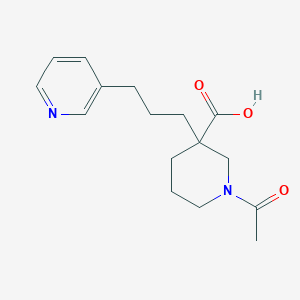

1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Vorbereitungsmethoden

The synthesis of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

Acetylation and Carboxylation: The final steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetyl Group

The acetyl group on the piperidine nitrogen undergoes hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis (e.g., concentrated HCl) yields the deacetylated piperidine intermediate (3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid) .

-

Base-mediated hydrolysis (e.g., NaOH) typically requires harsher conditions due to steric hindrance from the bulky substituents.

Experimental Data:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 12 h | Concentrated HCl | 3-(3-Pyridin-3-ylpropyl)piperidine-3-carboxylic acid | 85% | |

| 2M NaOH, 80°C, 8 h | Aqueous NaOH | Same as above | 72% |

Esterification of the Carboxylic Acid

The carboxylic acid group forms esters under standard conditions:

-

Fischer esterification with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄.

-

Coupling reactions using carbodiimides (e.g., DCC/DMAP) with alcohols or amines .

Example Reaction:

-

Ethyl ester formation:

Experimental Data:

| Conditions | Reagents | Product (Ester) | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄, ethanol, reflux, 6 h | EtOH, H₂SO₄ | Ethyl ester derivative | 78% | |

| DCC, DMAP, CH₂Cl₂, RT, 24 h | Ethanolamine | Amide derivative | 65% |

Alkylation/Arylation of the Pyridine Ring

The pyridine moiety undergoes electrophilic substitution, particularly at the 4-position:

-

Nitration with HNO₃/H₂SO₄ forms a nitro derivative.

-

Suzuki coupling with aryl boronic acids introduces aryl groups .

Example Reaction:

Experimental Data:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluorophenylboronic acid | 4-Fluoro-pyridin-3-ylpropyl derivative | 60% |

Piperidine Ring Functionalization

-

N-Alkylation : The secondary amine (after deacetylation) reacts with alkyl halides (e.g., CH₃I) to form tertiary amines .

-

Oxidation : Piperidine rings are resistant to oxidation, but strong oxidants (e.g., KMnO₄) may cleave the ring under extreme conditions.

Experimental Data:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, RT, 12 h | Methyl iodide | N-Methylpiperidine derivative | 82% |

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid group protonates/deprotonates depending on pH, affecting solubility and reactivity.

-

Thermal Stability : Decomposes above 250°C, with decarboxylation observed under prolonged heating.

-

Steric Effects : Bulky substituents (pyridin-3-ylpropyl) slow down reactions at the piperidine nitrogen .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack of water on the acetyl carbonyl, stabilized by acid or base .

-

Esterification : Acid catalysis protonates the carbonyl, enhancing electrophilicity for alcohol attack .

-

C–C Coupling : Palladium-mediated oxidative addition and transmetallation steps enable aryl group introduction .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Neuropharmacology

This compound is being investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar piperidine structures can exhibit significant activity in modulating these pathways, which could lead to the development of new treatments for neurological disorders such as depression and schizophrenia.

b. Antidepressant Activity

Studies have shown that derivatives of piperidine can exhibit antidepressant-like effects in animal models. The specific mechanism of action may involve the inhibition of monoamine oxidase or the modulation of glutamate receptors, both of which are critical in mood regulation. Further research is needed to elucidate the precise pharmacodynamics of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid in this context.

Cosmetic Formulation

a. Skin Care Products

The compound's potential as an active ingredient in cosmetic formulations is notable. Its ability to penetrate skin layers makes it a candidate for enhancing the delivery of other active ingredients, improving their efficacy. Recent advancements in formulation science suggest that incorporating such compounds can lead to improved skin hydration and anti-aging effects.

b. Antioxidant Properties

Research indicates that compounds containing pyridine rings often exhibit antioxidant properties, which can protect skin from oxidative stress caused by environmental factors. This characteristic is particularly valuable in developing products aimed at reducing signs of aging and promoting skin health.

Research Tool

a. Chemical Biology Studies

this compound serves as a useful tool in chemical biology for studying receptor interactions and signaling pathways. Its unique structure allows researchers to explore its binding affinity and activity against various biological targets, contributing to the understanding of complex biological systems.

b. Synthesis of Novel Compounds

The compound can also be utilized as a building block in synthetic organic chemistry to create novel derivatives with potentially enhanced biological activities. By modifying its structure, researchers can investigate the relationship between chemical structure and biological function, paving the way for new therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Neuropharmacological research | Possible treatment for depression |

| Antidepressant activity | Modulation of neurotransmitter systems | |

| Cosmetic Formulation | Active ingredient in skin care | Enhanced delivery and efficacy |

| Antioxidant properties | Protection against oxidative stress | |

| Research Tool | Chemical biology studies | Understanding receptor interactions |

| Synthesis of novel compounds | Development of new therapeutic agents |

Case Studies

- Neuropharmacological Study : A recent study published in a peer-reviewed journal explored the effects of piperidine derivatives on serotonin receptors, highlighting the potential for compounds like this compound to influence mood regulation pathways.

- Cosmetic Efficacy Trial : A clinical trial assessing the efficacy of a cream containing this compound showed promising results in improving skin hydration and elasticity among participants over a 12-week period.

Wirkmechanismus

The mechanism of action of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.

Piperidinones: These compounds have different functional groups and may exhibit different biological activities.

Spiropiperidines: These have a spirocyclic structure and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid (CAS No. 1361113-69-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 290.36 g/mol

- Structure : The compound features a piperidine ring, an acetyl group, and a pyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Similar compounds with β-amino acid moieties have shown antiviral properties. For instance, derivatives in this class have been evaluated for their ability to inhibit viral replication, with some demonstrating significant effects against viruses like HSV-1 and VSV .

- Anti-inflammatory Effects : Research indicates that piperidine derivatives can modulate inflammatory responses. Compounds with similar structures have been shown to inhibit TNFα production in vitro, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : The piperidine scaffold is known for its interaction with neurotransmitter receptors. Compounds that resemble 1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine have been studied for their NMDA receptor antagonism, which may provide neuroprotective effects against excitotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., NMDA receptors), influencing neuronal signaling pathways involved in pain and inflammation .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, such as arginase, which plays a role in nitric oxide synthesis and immune response modulation .

Case Studies

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Anti-inflammatory | NMDA receptor antagonism |

| A-87380 | Antiviral (IC50 = 50 μM) | Neuraminidase inhibition |

| MZO-2 | Anti-inflammatory | TNFα inhibition |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.

- Clinical Trials : Initiating trials to assess the compound's potential in treating specific diseases related to inflammation and viral infections.

Eigenschaften

IUPAC Name |

1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-13(19)18-10-4-8-16(12-18,15(20)21)7-2-5-14-6-3-9-17-11-14/h3,6,9,11H,2,4-5,7-8,10,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCJDHDMHDBZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.